molecular formula C9H7BrN2O B2588868 5-(4-bromophenoxy)-1H-imidazole CAS No. 198205-88-8

5-(4-bromophenoxy)-1H-imidazole

Cat. No.: B2588868
CAS No.: 198205-88-8
M. Wt: 239.072
InChI Key: XIVSRCQDNDEYFO-UHFFFAOYSA-N
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Description

5-(4-bromophenoxy)-1H-imidazole: is an organic compound that features an imidazole ring substituted with a 4-bromophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-bromophenoxy)-1H-imidazole typically involves the reaction of 4-bromophenol with imidazole under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-(4-bromophenoxy)-1H-imidazole can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in various substitution reactions, particularly nucleophilic aromatic substitution due to the presence of the bromine atom.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Potassium carbonate, dimethylformamide (DMF).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated compounds.

Scientific Research Applications

Chemistry: In chemistry, 5-(4-bromophenoxy)-1H-imidazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its imidazole ring is a common motif in many biologically active molecules.

Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmaceutical intermediate. It may be used in the development of drugs targeting specific enzymes or receptors.

Industry: Industrially, this compound can be used in the production of advanced materials, including polymers and coatings. Its bromophenoxy group imparts unique properties that can enhance the performance of these materials.

Mechanism of Action

The mechanism of action of 5-(4-bromophenoxy)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with active site residues, influencing the activity of the target molecule. The bromophenoxy group may enhance binding affinity or selectivity through hydrophobic interactions or halogen bonding.

Comparison with Similar Compounds

    4-Bromophenol: Shares the bromophenyl group but lacks the imidazole ring.

    1H-Imidazole: The parent imidazole compound without the bromophenoxy substitution.

    4-Bromoanisole: Contains a bromophenyl group with a methoxy substituent instead of the imidazole ring.

Uniqueness: 5-(4-bromophenoxy)-1H-imidazole is unique due to the combination of the imidazole ring and the bromophenoxy group. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its individual components. The presence of the bromine atom also enhances its reactivity in substitution reactions, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

5-(4-bromophenoxy)-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c10-7-1-3-8(4-2-7)13-9-5-11-6-12-9/h1-6H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIVSRCQDNDEYFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=CN=CN2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.07 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198205-88-8
Record name 5-(4-BROMOPHENOXY)-1H-IMIDAZOLE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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